molecular formula C18H23N3O4S B7705866 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B7705866
M. Wt: 377.5 g/mol
InChI Key: LJHTVPDXCAXORB-UHFFFAOYSA-N
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Description

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tert-butylsulfamoyl group attached to a phenoxy ring, which is further connected to a pyridin-3-ylmethyl acetamide moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of tert-butylsulfamoyl chloride: This can be achieved by reacting tert-butylamine with chlorosulfonic acid under controlled conditions.

    Nucleophilic substitution: The tert-butylsulfamoyl chloride is then reacted with 4-hydroxyphenol to form 4-(tert-butylsulfamoyl)phenol.

    Etherification: The 4-(tert-butylsulfamoyl)phenol undergoes etherification with 3-chloromethylpyridine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy and pyridinyl groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The tert-butylsulfamoyl and pyridinyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyquinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-2-ylmethyl)acetamide
  • 2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide is unique due to the specific positioning of the pyridinyl group, which can influence its binding affinity and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-18(2,3)21-26(23,24)16-8-6-15(7-9-16)25-13-17(22)20-12-14-5-4-10-19-11-14/h4-11,21H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHTVPDXCAXORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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